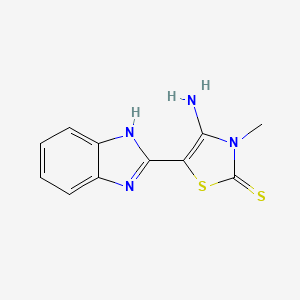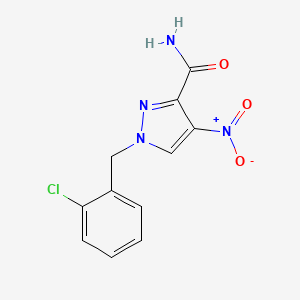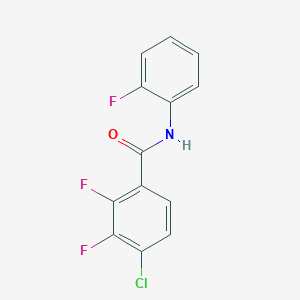
8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
Descripción general
Descripción
8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione, also known as caffeine, is a natural stimulant that is commonly consumed in various forms such as coffee, tea, and energy drinks. Caffeine is known for its ability to increase alertness, improve cognitive function, and enhance physical performance. In addition to its popular use as a dietary supplement, caffeine has also been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
Caffeine acts as a non-selective antagonist of adenosine receptors in the brain. Adenosine is a neurotransmitter that plays a role in regulating sleep and wakefulness. By blocking adenosine receptors, 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione increases the activity of other neurotransmitters such as dopamine and norepinephrine, which leads to increased alertness and improved cognitive function.
Biochemical and physiological effects:
Caffeine has several biochemical and physiological effects on the body, including increased heart rate, increased blood pressure, increased metabolic rate, and increased production of stomach acid. Caffeine also has a diuretic effect, which can lead to increased urine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Caffeine has several advantages for use in lab experiments, including its low cost, widespread availability, and well-established safety profile. However, 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione also has some limitations, including its non-specific mechanism of action, which can make it difficult to isolate specific effects.
Direcciones Futuras
There are several future directions for research on 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione, including:
1. Further investigation of the potential therapeutic applications of 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione in various diseases, including neurodegenerative diseases and diabetes.
2. Development of more selective adenosine receptor antagonists for use in research and potential therapeutic applications.
3. Investigation of the effects of 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione on gut microbiota and the potential implications for human health.
4. Investigation of the effects of 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione on athletic performance and the potential use of 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione as an ergogenic aid.
5. Investigation of the effects of 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione on gene expression and epigenetic modifications.
In conclusion, 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione is a natural stimulant that has been extensively studied for its potential therapeutic applications in various diseases. Caffeine acts as a non-selective antagonist of adenosine receptors in the brain, which leads to increased alertness and improved cognitive function. While 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione has several advantages for use in lab experiments, it also has some limitations. There are several future directions for research on 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione, including further investigation of its potential therapeutic applications and the development of more selective adenosine receptor antagonists.
Aplicaciones Científicas De Investigación
Caffeine has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and diabetes. Research has shown that 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione can help improve cognitive function, reduce the risk of developing Parkinson's disease, and improve insulin sensitivity in patients with type 2 diabetes.
Propiedades
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-9H-purine-2,6,8-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-7(2)5-6-16-8-9(13-11(16)18)14(3)12(19)15(4)10(8)17/h7H,5-6H2,1-4H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZVVNYFSCZQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Purine-2,6-dione, 8-hydroxy-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B3746661.png)

![6-[(2-fluorophenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3746687.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B3746696.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-iodobenzamide](/img/structure/B3746704.png)
![2,6-dimethyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrimidin-4(1H)-one](/img/structure/B3746712.png)

![6-[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3746728.png)



![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B3746758.png)

